Product packaging for 5-Methoxy-2-(methylthio)benzo[d]thiazole(Cat. No.:CAS No. 3507-37-7)

5-Methoxy-2-(methylthio)benzo[d]thiazole

Cat. No.: B1627492
CAS No.: 3507-37-7
M. Wt: 211.3 g/mol
InChI Key: RMUMZYWOHVVMJU-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Heterocycle in Contemporary Chemical Research

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. ekb.egmdpi.com This bicyclic heterocyclic system is not only aromatic and relatively stable but also possesses reactive sites that allow for diverse functionalization. researchgate.net The presence of nitrogen and sulfur atoms in the thiazole ring imparts unique electronic properties and the ability to form various non-covalent interactions, making benzothiazole derivatives potent ligands for a wide range of biological targets. ekb.eg

Consequently, compounds incorporating the benzothiazole motif have been investigated for a myriad of therapeutic applications. Research has demonstrated their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antidiabetic agents. ekb.egjchemrev.com The versatility of the benzothiazole core allows chemists to design and synthesize novel derivatives with tailored biological activities, driving continuous research in this area. researchgate.net

Research Context of 5-Methoxy-2-(methylthio)benzo[d]thiazole within Heterocyclic Systems

This compound is a specific derivative that fits into the broader landscape of research on substituted benzothiazoles. Its chemical structure, featuring a methoxy (B1213986) group at the 5-position and a methylthio group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules. lookchem.com The substituents on the benzothiazole ring can significantly influence the compound's physicochemical properties and reactivity. For instance, the methoxy group is known to affect the electronic nature of the aromatic system, while the methylthio group at the 2-position is a key site for further chemical transformations.

Commercial availability of this compound with a purity of over 95% and its classification as a medical intermediate underscore its role in synthetic and medicinal chemistry research. lookchem.com It serves as a building block for creating more elaborate benzothiazole-based structures with potential applications in various fields of chemical and pharmaceutical science.

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compound lookchem.com
CAS Number 3507-37-7 bldpharm.comchemicalbook.com
Molecular Formula C9H9NOS2 chemicalbook.com
Molecular Weight 211.3 g/mol chemicalbook.com
Storage Sealed refrigeration (2-8°C) chemicalbook.com

Synthesis and Reactivity

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with numerous methods reported. organic-chemistry.org A common and versatile approach involves the condensation of a 2-aminothiophenol (B119425) with various reagents. mdpi.comnih.gov For the synthesis of this compound, a plausible synthetic route would involve the reaction of 4-methoxy-2-aminothiophenol with a reagent capable of introducing the methylthio group at the 2-position.

General synthetic strategies for 2-substituted benzothiazoles often utilize precursors like aldehydes, carboxylic acids, or their derivatives, which react with the 2-aminothiophenol to form the thiazole ring. organic-chemistry.orgnih.gov The specific conditions for such reactions can vary, including the use of different catalysts and solvent systems to optimize the yield and purity of the desired product. nih.gov

The reactivity of this compound is highlighted by its use as a starting material in the synthesis of more complex molecules. For example, it has been used as a precursor in the synthesis of 5-Methoxy-2-methylthio-3-methylbenzothiazolium tosylate. This reaction involves the methylation of the nitrogen atom in the thiazole ring, demonstrating the nucleophilic character of this position.

Research Findings

The primary research finding for this compound is its application as a chemical intermediate. Its structure allows for further modification, making it a valuable tool for chemists exploring the chemical space of benzothiazole derivatives. The broader research into substituted benzothiazoles provides a strong impetus for the use of such intermediates. Studies on various benzothiazole derivatives have revealed a wide spectrum of biological activities, as summarized in the table below.

Compound ClassInvestigated Biological Activities
2-ArylbenzothiazolesAnticancer, Antimicrobial
2-AminobenzothiazolesAnti-inflammatory, Neuroprotective
Benzothiazole-sulfonamidesAnticonvulsant, Diuretic

These findings underscore the importance of having access to a diverse range of substituted benzothiazole building blocks, including this compound, to facilitate the discovery of new compounds with potentially useful properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS2 B1627492 5-Methoxy-2-(methylthio)benzo[d]thiazole CAS No. 3507-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3507-37-7

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

5-methoxy-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS2/c1-11-6-3-4-8-7(5-6)10-9(12-2)13-8/h3-5H,1-2H3

InChI Key

RMUMZYWOHVVMJU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)SC

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)SC

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 2 Methylthio Benzo D Thiazole and Analogous Structures

Foundational Strategies for Benzothiazole (B30560) Nucleus Construction

The construction of the core benzothiazole ring system is the initial and most critical phase in the synthesis of its derivatives. Several foundational strategies have been established, often relying on the cyclization of appropriately substituted benzene (B151609) precursors.

Cyclization Reactions of 2-Aminothiophenol (B119425) Derivatives

The most prevalent and versatile method for synthesizing the benzothiazole scaffold involves the condensation and subsequent cyclization of 2-aminothiophenol with various carbon electrophiles. mdpi.commdpi.com This approach allows for the direct incorporation of a wide range of substituents at the 2-position of the benzothiazole ring.

The direct condensation of 2-aminothiophenol with carboxylic acids provides a straightforward route to 2-substituted benzothiazoles. researchgate.net This reaction typically requires high temperatures to drive the dehydration and cyclization process. To enhance reaction efficiency and proceed under milder conditions, various methodologies have been developed. Microwave irradiation, for instance, has been successfully employed to synthesize 2-substituted benzothiazoles from carboxylic acids and 2-aminothiophenol in the absence of any solvent or catalyst. researchgate.nettku.edu.tw This high-yielding method is noted for its simplicity and the use of readily available carboxylic acids. mdpi.com Other catalytic systems, such as a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel or P₄S₁₀ under microwave conditions, have also been reported to facilitate this transformation efficiently. mdpi.com

Table 1: Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminothiophenol and Carboxylic Acids

Catalyst/Condition Substrates Reaction Time Yield Reference
Microwave Irradiation (Solvent-free) 2-Aminothiophenol, Various Carboxylic Acids 3–4 min High mdpi.comresearchgate.net
L-Proline / Microwave Irradiation 2-Aminothiophenol, Aromatic & Aliphatic Acids Not Specified Moderate to Good tku.edu.tw
P₄S₁₀ / Microwave Irradiation o-Aminothiophenol, Various Fatty Acids 3–4 min High mdpi.com

The reaction between 2-aminothiophenol and aldehydes is one of the most common methods for preparing 2-aryl- and 2-alkylbenzothiazoles. ekb.eg The mechanism is believed to involve an initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. researchgate.netekb.eg This intermediate then undergoes intramolecular cyclization, followed by an oxidation step to yield the aromatic benzothiazole ring. ekb.eg A vast number of catalytic systems have been developed to promote this reaction, including:

Acid Catalysts : Brønsted acids and Lewis acids like scandium triflate are effective. tku.edu.tworganic-chemistry.org

Nanoparticle Catalysts : ZnO and NiO nanorods have been used, often providing benefits like reusability and high yields. ekb.eg

Ionic Liquids : 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been used as a recyclable medium under microwave irradiation. organic-chemistry.org

Oxidizing Agents : Systems such as H₂O₂/HCl or simply air in DMSO can facilitate the final oxidation step. mdpi.comorganic-chemistry.org

The choice of catalyst and reaction conditions can be tailored to accommodate a wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates. mdpi.commdpi.commdpi.com

Table 2: Selected Catalytic Systems for Condensation of 2-Aminothiophenol with Aldehydes

Catalyst/Reagent Conditions Yield Range Benefits Reference
ZnO-beta zeolite Heterogeneous High Reusability of catalyst, simplicity ekb.eg
H₂O₂/HCl Ethanol (B145695), Room Temp 85–94% Short reaction time, easy isolation mdpi.com
Ionic Liquid ([pmIm]Br) Microwave, Solvent-free High Recyclable medium, green synthesis organic-chemistry.org

Synthetic Routes Initiated from Anilines and Thiocyanate (B1210189)

An alternative classical approach, often referred to as the Hugershoff synthesis, utilizes anilines and a thiocyanate salt (e.g., potassium thiocyanate, KSCN) to construct the benzothiazole ring. derpharmachemica.comindexcopernicus.com This method involves the reaction of a substituted aniline (B41778) with thiocyanate in the presence of an oxidizing agent, typically bromine in acetic acid, to form a 2-aminobenzothiazole (B30445) intermediate. derpharmachemica.comrjptonline.org The reaction proceeds through the formation of a thiourea (B124793) derivative, which then undergoes oxidative cyclization. researchgate.net This strategy is particularly useful for synthesizing 2-aminobenzothiazole derivatives, which can serve as versatile precursors for further functionalization. indexcopernicus.comresearchgate.net Various catalysts and conditions have been explored to improve this reaction, including the use of different bromine sources like benzyltrimethylammonium (B79724) tribromide to minimize side reactions. researchgate.net

Approaches via Reduction of Bis-(2-nitrophenyl)-disulfides

Reduction : The disulfide is reduced to a 2-aminothiophenol intermediate. chemrxiv.org

Reagent Generation/Activation : A reducing agent, such as sodium dithionite, generates SO₂, which activates the carboxylic acid. chemrxiv.org

Heterocyclization : The in situ-generated 2-aminothiophenol reacts with the activated acid derivative. chemrxiv.org

Ring Closure : The final step is the cyclization to form the benzothiazole ring. chemrxiv.org

This method is highly efficient for producing 2-alkylbenzothiazoles on a large scale, with reported yields often between 78-90%. chemrxiv.orgchemrxiv.org

Targeted Synthesis of 2-Substituted Benzothiazoles Incorporating Thioether Moieties

The synthesis of 5-Methoxy-2-(methylthio)benzo[d]thiazole requires not only the formation of the benzothiazole nucleus bearing a methoxy (B1213986) group at the 5-position but also the specific introduction of a methylthio (-SMe) group at the 2-position. This is typically achieved through a two-step sequence starting from the appropriately substituted 2-aminothiophenol.

The general and most common pathway involves the initial synthesis of a 2-mercaptobenzothiazole (B37678) (which exists in tautomeric equilibrium with benzothiazole-2-thione) derivative. This is accomplished by reacting a substituted 2-aminothiophenol with carbon disulfide (CS₂), often in the presence of a base. derpharmachemica.com For the target molecule, the required starting material would be 4-methoxy-2-aminothiophenol.

Once the 5-methoxy-2-mercaptobenzothiazole intermediate is formed, the thioether linkage is introduced via an S-alkylation reaction. This is a standard nucleophilic substitution where the sulfur atom of the mercapto group attacks an alkylating agent. For the synthesis of the target compound, a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) is used to introduce the methyl group, yielding this compound. This sequential approach provides a reliable and high-yielding route to 2-(alkylthio)-substituted benzothiazoles.

Introduction of Methylthio Functionality at Position 2

The installation of a methylthio group at the C2 position of the benzothiazole ring is a crucial step in the synthesis of the title compound. This can be accomplished through several synthetic routes, primarily involving the creation of a sulfur-containing intermediate at this position, which is subsequently alkylated.

Strategies Involving Carbon Disulfide and Methyl Iodide Alkylation

A prevalent strategy for the synthesis of 2-(methylthio)benzothiazoles begins with the formation of a 2-mercaptobenzothiazole intermediate. This is often achieved through the reaction of an appropriately substituted aniline with carbon disulfide. For the synthesis of the target compound, the process would commence with a 4-methoxyaniline derivative. This aniline derivative reacts with carbon disulfide, typically in the presence of a base and sulfur, at elevated temperatures and pressures to yield the corresponding 2-mercaptobenzothiazole. google.comwho.intgoogle.com

Once the 2-mercaptobenzothiazole is formed, the introduction of the methyl group is accomplished via an S-alkylation reaction. Methyl iodide is a common and effective methylating agent for this transformation. The reaction proceeds by deprotonation of the thiol group with a base to form a thiolate anion, which then acts as a nucleophile, attacking the methyl iodide in an SN2 reaction to form the final 2-(methylthio)benzothiazole (B1198390) product. The use of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF is typical for this step. reddit.com

A general representation of this two-step process is outlined below:

Formation of 2-Mercaptobenzothiazole: Aniline derivative + CS₂ + S → 2-Mercaptobenzothiazole derivative

S-Methylation: 2-Mercaptobenzothiazole derivative + CH₃I → 2-(Methylthio)benzothiazole derivative

Derivatization from 2-Mercaptobenzothiazole Precursors

The most direct method for introducing the methylthio group at position 2 is the derivatization of a pre-existing 2-mercaptobenzothiazole. 2-Mercaptobenzothiazole (MBT) and its derivatives are widely available commercially or can be readily synthesized. who.intnih.gov The methylation of the thiol group is a straightforward S-alkylation reaction.

This reaction involves treating the 2-mercaptobenzothiazole precursor with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide and dimethyl sulfate. The base, such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine, deprotonates the thiol to generate a potent nucleophilic thiolate. This thiolate then displaces the leaving group on the methylating agent to form the desired 2-(methylthio)benzothiazole. Further alkylation can lead to the formation of NS-dialkyl compounds. rsc.org

Interactive Table: Reagents for Methylation of 2-Mercaptobenzothiazole

Methylating Agent Base Solvent Reference
Methyl iodide Potassium Carbonate Acetone / DMF reddit.com
Methyl iodide Not specified Not specified rsc.org
Dimethyl sulfate Dilute ammonia (B1221849) (quencher) Not specified reddit.com

Regioselective Functionalization at Position 5 with Methoxy Groups

The introduction of a methoxy group at a specific position on the benzene ring of the benzothiazole core requires regioselective control.

Methodologies for Methoxy Group Introduction

For the synthesis of 5-methoxy-substituted benzothiazoles, the most common and efficient strategy involves starting with a precursor that already contains the methoxy group at the desired position. Specifically, the synthesis typically begins with 4-methoxyaniline (p-anisidine).

The Jacobson cyclization or related methods are then employed to construct the thiazole (B1198619) ring. For instance, reacting 4-methoxyaniline with carbon disulfide and sulfur directly leads to the formation of 5-methoxy-2-mercaptobenzothiazole. google.com Alternatively, 2-amino-5-methoxythiophenol can be condensed with various reagents like aldehydes or carboxylic acid derivatives to form the benzothiazole ring system with the methoxy group secured at the 5-position. mdpi.comtandfonline.comnih.gov While methods for direct C-H functionalization of the benzothiazole ring exist, they often target other positions (like C4, C7, or C2) and are less commonly used for introducing a methoxy group at C5 when a suitable starting material is readily available. mdpi.comacs.orgacs.orgdiva-portal.orgnih.govacs.org

Sequential Synthetic Pathways to Polysubstituted Benzothiazoles

The synthesis of polysubstituted benzothiazoles like this compound relies on a logical sequence of reactions that builds the molecule step-by-step. The most convergent and widely used pathway involves a sequential approach where the substitution pattern on the aniline precursor dictates the final substitution on the benzothiazole ring.

The general and most practical synthetic sequence is as follows:

Start with a pre-substituted aniline: The synthesis begins with 4-methoxyaniline, which contains the methoxy group destined for the 5-position of the final product.

Formation of the mercaptobenzothiazole core: This aniline is reacted with carbon disulfide and sulfur to undergo cyclization, directly yielding 5-methoxy-2-mercaptobenzothiazole. This reaction establishes both the benzothiazole core and the thiol group at C2 in a single key step.

Alkylation of the thiol: The final step is the S-methylation of the 5-methoxy-2-mercaptobenzothiazole intermediate using a methylating agent like methyl iodide, as detailed in section 2.2.1.2, to afford the target compound, this compound.

This sequential pathway is highly efficient as it utilizes readily available starting materials and employs high-yielding, well-understood chemical transformations. While other advanced methods like late-stage C-H functionalization are powerful tools for creating diverse benzothiazole libraries, the classical sequential synthesis remains the most practical approach for this specific target molecule. acs.org

Reaction Mechanisms in Benzothiazole Derivatization

Mechanistic Pathways of Benzothiazole (B30560) Ring Formation

The construction of the core benzothiazole ring system is most commonly achieved through the condensation and subsequent cyclization of 2-aminothiophenols with various carbonyl-containing compounds. mdpi.comekb.eg

One of the most prevalent methods involves the reaction of a 2-aminothiophenol (B119425) with an aldehyde. ekb.eg A plausible mechanism for this transformation begins with the nucleophilic attack of the primary amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde. ekb.eg This initial step forms a tetrahedral intermediate which, after proton transfer, eliminates a molecule of water to yield a Schiff base (imine) intermediate. ekb.eg A subsequent intramolecular nucleophilic attack by the thiol sulfur atom onto the imine carbon leads to the formation of a dihydrobenzothiazole intermediate. ekb.eg Finally, an oxidation step, often by air, removes two hydrogen atoms to aromatize the thiazole (B1198619) ring, yielding the 2-substituted benzothiazole product. ekb.eg

Another significant route is the Jacobson synthesis, which involves the oxidative cyclization of an N-arylthioamide using an oxidizing agent like potassium ferricyanide in a basic medium. rsc.org Two primary mechanistic pathways have been proposed for the Jacobson synthesis. rsc.orgresearchgate.net

Path A (Ionic Mechanism): This pathway suggests the formation of a thioimidic cation intermediate, which then performs an electrophilic attack on the benzene (B151609) ring, followed by the loss of a proton to form the benzothiazole ring. rsc.org

Path B (Radical Mechanism): In this alternative, the thiobenzamide reacts with a base to form a thiolate anion. rsc.org This anion undergoes a one-electron oxidation to generate a thiol radical, which then attacks an unoccupied ortho position on the aromatic ring. rsc.org The subsequent elimination of a hydrogen radical completes the cyclization and aromatization to the benzothiazole product. rsc.orgresearchgate.net

These methods, particularly the condensation of 2-aminothiophenols, provide versatile and widely applicable strategies for constructing the foundational benzothiazole skeleton. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions in Thiazole and Benzothiazole Systems

The benzothiazole ring system exhibits unique reactivity, particularly at the C-2 position, which is located between the nitrogen and sulfur heteroatoms. mdpi.com This position is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a wide variety of functional groups onto the pre-formed heterocyclic core. cas.cn The reaction typically involves the displacement of a leaving group, such as a halogen or a sulfonate, from the C-2 position by a nucleophile.

The mechanism can be facilitated by activating the benzothiazole ring. For instance, a Lewis acid can coordinate to the nitrogen atom of the thiazole ring. scholaris.ca This coordination increases the electron deficiency and, therefore, the electrophilicity of the C-2 carbon, making it more susceptible to attack by even weak nucleophiles. scholaris.ca The nucleophile attacks the C-2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. In the final step, the leaving group is eliminated, and the aromaticity of the thiazole ring is restored, resulting in the 2-substituted benzothiazole product.

The high regioselectivity of nucleophilic substitution at the C-2 position of the benzothiazole ring is a direct consequence of its electronic structure. The C-2 carbon is uniquely positioned between two electronegative heteroatoms: nitrogen and sulfur. This arrangement results in a significant polarization of the C=N bond and an inductive electron-withdrawing effect from both heteroatoms, rendering the C-2 carbon the most electrophilic center in the heterocyclic ring. mdpi.comscholaris.ca

Consequently, incoming nucleophiles will preferentially attack this site over any carbon atoms on the fused benzene ring. cas.cn This inherent electronic bias dictates the regiochemical outcome of substitution reactions, allowing for the predictable and selective introduction of substituents at the C-2 position. This principle is fundamental to the derivatization of benzothiazoles and the synthesis of compounds like 5-Methoxy-2-(methylthio)benzo[d]thiazole, where the methylthio group is introduced at this specific location.

Formation Mechanisms of Thioether Linkages

The formation of a thioether linkage at the C-2 position, as seen in this compound, is typically achieved through the nucleophilic substitution of a suitable precursor. A common and effective strategy involves the S-alkylation of a 2-mercaptobenzothiazole (B37678) derivative.

The mechanism proceeds in two main steps:

Formation of a Thiolate Nucleophile: The 2-mercaptobenzothiazole starting material, which exists in tautomeric equilibrium with its 2(3H)-benzothiazolethione form, is treated with a base (e.g., sodium hydroxide, potassium carbonate). The base deprotonates the acidic thiol group, generating a potent thiolate anion. This anion is a strong nucleophile due to the negative charge on the sulfur atom.

Nucleophilic Attack (SN2 Reaction): The generated thiolate anion then acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate (B86663). The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The thiolate's sulfur atom attacks the methyl group, displacing the leaving group (e.g., iodide) in a single concerted step. This results in the formation of a new carbon-sulfur bond, yielding the final 2-(methylthio)benzothiazole (B1198390) product.

This S-alkylation pathway is a highly efficient and reliable method for constructing the C-S-C thioether linkage at the C-2 position of the benzothiazole ring.

Interactive Data Table: Summary of Reaction Mechanisms

Section Reaction Type Key Reactants Key Intermediates Primary Outcome
3.1Condensation/Cyclization2-Aminothiophenol, AldehydeSchiff Base, DihydrobenzothiazoleBenzothiazole Ring Formation
3.1Jacobson SynthesisN-Arylthioamide, OxidantThioimidic Cation or Thiol RadicalBenzothiazole Ring Formation
3.2Nucleophilic Aromatic Substitution2-Halo-benzothiazole, NucleophileMeisenheimer ComplexC-2 Functionalization
3.3S-Alkylation (SN2)2-Mercaptobenzothiazole, Alkyl HalideThiolate AnionC-2 Thioether Linkage Formation

Advanced Spectroscopic Characterization Techniques for 5 Methoxy 2 Methylthio Benzo D Thiazole

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For 5-Methoxy-2-(methylthio)benzo[d]thiazole, the analysis would focus on identifying key stretching and bending vibrations.

Key expected vibrational frequencies would include those for the aromatic C-H stretching, the C=N stretching of the thiazole (B1198619) ring, the asymmetric and symmetric stretching of the C-O-C ether linkage in the methoxy (B1213986) group, and the C-S bonds of both the thiazole ring and the methylthio group. researchgate.netmdpi.com The aromatic region would show characteristic peaks for the substituted benzene (B151609) ring. For instance, studies on similar benzothiazole (B30560) structures show sharp intensity bands for the C=N stretching vibration in the range of 1412-1640 cm⁻¹. researchgate.netncats.io The presence of the methoxy group would be confirmed by strong C-O stretching bands, typically observed between 1275 and 1000 cm⁻¹.

While specific experimental data for this compound is not publicly available, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra of such molecules, aiding in the interpretation of experimental results. researchgate.netmdpi.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be valuable for confirming the vibrations of the aromatic rings and the sulfur-containing functional groups.

The C-S stretching vibrations of the thiazole ring and the methylthio group would produce characteristic signals. acs.org The aromatic ring vibrations, which are often strong in Raman spectra, would further confirm the benzothiazole core structure. As with FT-IR, a combination of experimental data and computational modeling provides the most robust analysis of the Raman spectrum for complex molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the protons on the aromatic ring, the methoxy group, and the methylthio group.

The aromatic protons would appear as a complex pattern of signals in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling constants determined by their position on the benzene ring relative to the methoxy group and the fused thiazole ring. The methoxy group (-OCH₃) would present as a sharp singlet, typically around δ 3.8-4.0 ppm. lookchem.com The methylthio group (-SCH₃) would also appear as a singlet, but at a slightly more upfield position, generally in the range of δ 2.5-2.7 ppm. Analysis of related compounds like 2-(methylthio)thiazole (B1586565) shows the -SCH₃ protons at approximately δ 2.67 ppm. elsevierpure.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The spectrum would show several signals in the aromatic region (δ 100-160 ppm) corresponding to the carbons of the benzothiazole core. The carbon atom of the C=N bond within the thiazole ring would be found significantly downfield. For example, in related benzothiazole structures, this carbon (C2) can appear in the range of δ 160-170 ppm. lookchem.comjyoungpharm.org The carbon of the methoxy group (-OCH₃) would be expected around δ 55-60 ppm. lookchem.com The carbon of the methylthio group (-SCH₃) would appear much further upfield, typically in the range of δ 15-20 ppm. bldpharm.com The specific chemical shifts provide a detailed map of the carbon framework, confirming the substitution pattern of the molecule. researchgate.netsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an essential technique for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the expected molecular formula is C₉H₉NOS₂. The calculated exact mass (monoisotopic mass) for this formula is approximately 211.0126 g/mol . An HRMS experiment, often using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. Finding a peak with an m/z value that matches the calculated mass of C₉H₉NOS₂H⁺ to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition, a critical step in its definitive identification. jyoungpharm.orgsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions are directly related to the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation.

While specific experimental UV-Vis spectra for this compound are not extensively detailed in the public literature, the electronic absorption properties can be inferred from the analysis of structurally similar benzothiazole derivatives. The benzothiazole core is a known chromophore, and its absorption characteristics are modulated by the nature and position of substituents on the bicyclic ring system.

Research on various benzothiazole derivatives consistently shows characteristic absorption bands in the UV-A and near-UV regions, typically between 250 nm and 450 nm. For instance, unsubstituted benzothiazole exhibits absorption maxima around 260 nm and 280 nm. umaine.edu The introduction of substituents significantly influences the position of these bands. Electron-donating groups, such as the methoxy (-OCH3) and methylthio (-SCH3) groups present in the target molecule, are known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This is due to the extension of the conjugated π-system through resonance effects, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on related methoxy-substituted benzothiazoles and other derivatives highlight these trends. For example, a series of thienylarylbenzothiazoles showed absorption maxima ranging from 343 nm to 406 nm, with the variation dependent on the specific electron-donating or withdrawing nature of other substituents. researchgate.net In another case, methoxyquinolone-benzothiazole hybrids displayed two primary absorption bands: one around 360 nm, attributed to π-π* transitions, and a second band in the 431–473 nm range, assigned to intramolecular charge transfer (ICT) processes. mdpi.com The ICT band arises from the electronic communication between the electron-donating part of the molecule and the electron-accepting part through the conjugated system.

Based on these findings, it is anticipated that the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or THF would exhibit strong absorption bands characteristic of π-π* and potentially n-π* or ICT transitions.

Expected UV-Vis Absorption Data for Substituted Benzothiazoles

Compound Type Typical λmax Range (nm) Transition Type Reference
Benzothiazole 260 - 290 π-π* umaine.edu
Thienylarylbenzothiazoles 343 - 406 π-π* / ICT researchgate.net

This table summarizes the absorption maxima observed for different classes of benzothiazole derivatives, providing a predictive framework for the electronic absorption properties of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions that dictate the crystal packing.

A crystal structure for this compound has not been reported in the reviewed literature. However, the crystallographic analysis of closely related structures provides a clear blueprint for the type of structural information that can be obtained. For example, the crystal structure of (E)-2-(Benzo[d]thiazol-2-yl)-3-(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)acrylonitrile (a compound also featuring a substituted benzothiazole moiety) has been successfully determined. mdpi.com

Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to yield similarly detailed structural parameters. The data would precisely define the geometry of the benzothiazole ring system and the conformation of the methoxy and methylthio substituents. It would also reveal the packing arrangement of the molecules in the crystal lattice and identify the specific intermolecular forces (such as hydrogen bonds, π-π stacking, or van der Waals forces) that govern its solid-state structure.

Illustrative Crystallographic Data for a Related Benzothiazole Derivative

Parameter Value (for compound 6c from the source) Significance Reference
Crystal System Monoclinic Describes the basic symmetry of the unit cell. mdpi.com
Space Group P21/c Defines the specific symmetry operations within the unit cell. mdpi.com
Torsion Angle 8.27(9)° Indicates the degree of planarity between major ring systems. mdpi.com

This table showcases the type of detailed structural information that X-ray crystallography can provide, using a known, related molecule as an example.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 Methylthio Benzo D Thiazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting the molecular properties of heterocyclic compounds. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with basis sets like 6-31G(d,p) or 6-311G(d,p) to provide a reliable balance between computational cost and accuracy for systems like benzothiazoles. ajrconline.orgscirp.org These methods allow for a detailed exploration of the molecule's geometry, electronic landscape, and internal bonding interactions.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. For 5-Methoxy-2-(methylthio)benzo[d]thiazole, this involves optimizing all bond lengths, bond angles, and dihedral angles. Studies on similar benzothiazole (B30560) derivatives have successfully used DFT methods to achieve optimized structures that are presumed to be close to the experimental reality, should crystal data become available. mdpi.comnih.govresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for the Benzothiazole Core of this compound (Based on Analogous Structures) Note: This table presents typical bond lengths and angles for the benzothiazole ring system based on published DFT calculations of similar molecules. researchgate.net Actual values for the target compound would require specific calculation.

ParameterBond/AnglePredicted Value (B3LYP/6-311G(d,p))
Bond Lengths (Å) C-S (thiazole)~1.76 Å
C=N (thiazole)~1.30 Å
C-N (thiazole)~1.38 Å
C-C (benzene)~1.39 - 1.41 Å
Bond Angles (°) C-S-C (thiazole)~88°
C-N=C (thiazole)~112°
S-C=N (thiazole)~115°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. scispace.com The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule can be easily polarized and is kinetically less stable and more reactive. scirp.org

Computational studies on a series of benzothiazole derivatives have shown that substituents significantly impact the HOMO-LUMO gap. scirp.orgscirp.org Notably, the very closely related compound 2-(methylthio)benzothiazole (B1198390) (2-SCH₃_BTH) was found to be the most reactive in its studied series, possessing the lowest ΔE value of 0.1841 eV. scirp.org The addition of an electron-donating methoxy (B1213986) group at the C5 position of the benzene (B151609) ring would be expected to further increase the energy of the HOMO, likely resulting in an even smaller energy gap and enhanced reactivity for this compound.

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for 2-(methylthio)benzothiazole and Related Derivatives

CompoundMethodEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
2-(methylthio)benzothiazoleB3LYP/6-31+G(d,p)-0.10090.08320.1841 scirp.org
2-aminobenzothiazole (B30445) (p-methoxy phenyl)B3YLP/6-311G(d,p)-5.46-0.824.64 mdpi.com
2-aminobenzothiazole (phenyl)B3YLP/6-311G(d,p)-5.58-0.854.73 mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals within a molecule. scirp.org This analysis reveals stabilizing intramolecular charge-transfer (ICT) interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electron delocalization and greater stabilization.

For this compound, significant stabilizing interactions are expected to arise from the lone pairs of the heteroatoms. Key donor-acceptor interactions would include:

Donation from the lone pairs (LP) of the methoxy oxygen into the π* antibonding orbitals of the benzene ring.

Donation from the lone pairs of the thiazole (B1198619) sulfur (S) and nitrogen (N) atoms into the π* antibonding orbitals of the fused ring system.

Donation from the lone pairs of the methylthio sulfur into the σ* or π* antibonding orbitals of the thiazole ring.

In the related 2-(methylthio)benzothiazole, a σ → σ* interaction from σ(C1-N12) to σ*(C7-S14) was calculated to have a stabilization energy between 5.95 and 7.91 kcal/mol. scirp.org The presence of the additional methoxy group in the target compound would introduce further strong hyperconjugative interactions.

Table 3: Predicted Major NBO Donor-Acceptor Interactions in this compound Note: This table is a qualitative prediction of the key intramolecular interactions. The E(2) values are hypothetical estimates based on typical values for such interactions.

Donor Orbital (i)Acceptor Orbital (j)Predicted Stabilization Energy E(2) (kcal/mol)Type of Interaction
LP (O) of Methoxyπ* (C-C) of Benzene RingHighπ-conjugation
LP (S) of Thiazoleπ* (C=N) of Thiazole RingHighπ-conjugation
LP (S) of Methylthioσ* (C-S) of Thiazole RingModerateHyperconjugation
π (C-C) of Benzene Ringπ* (C-C) of Benzene RingHighπ-delocalization

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. scirp.org It is an invaluable tool for identifying reactive sites for both electrophilic and nucleophilic attacks. scispace.comscirp.org

On an MEP map, regions of negative potential (typically colored red to yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP surface would be predicted to show:

Negative Potential: Concentrated around the highly electronegative nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group. These are the primary sites for protonation and interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the aromatic ring and the methyl groups.

Neutral/Near-Zero Potential: Regions colored in green, typically over the carbon framework of the benzene ring.

This map helps in understanding the molecule's interaction with biological receptors and other chemical species.

Spectroscopic Property Simulations

Computational methods are widely used to simulate spectroscopic data, providing a powerful complement to experimental measurements. By calculating properties like vibrational frequencies, it is possible to assign experimental spectra with high confidence and understand the nature of the molecular vibrations.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. A key step in this process is a frequency calculation on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. nih.gov It is standard practice to apply a scaling factor to the calculated wavenumbers, as DFT methods tend to systematically overestimate vibrational frequencies. nih.gov

While an experimental spectrum for this compound is not available for comparison, a theoretical spectrum can be predicted. The assignments would be based on the potential energy distribution (PED) of each vibrational mode. Key characteristic vibrations for this molecule would be identified in specific regions of the spectrum.

Table 4: Predicted Characteristic Vibrational Modes and Frequencies for this compound Note: The frequency ranges are based on typical values for these functional groups in related aromatic and heterocyclic compounds.

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)
Aromatic C-H StretchBenzene Ring3100 - 3000
Aliphatic C-H Stretch-OCH₃, -SCH₃3000 - 2850
C=N StretchThiazole Ring1650 - 1550
C=C Ring StretchBenzene & Thiazole Rings1600 - 1450
Asymmetric C-O-C StretchMethoxy Group1275 - 1200
Symmetric C-O-C StretchMethoxy Group1150 - 1085
C-S StretchThiazole & Methylthio750 - 600

Computational Nuclear Magnetic Resonance Chemical Shift Prediction (e.g., GIAO Method)

Computational methods are pivotal in predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, offering a powerful tool for structure verification and analysis. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. This method is often used in conjunction with Density Functional Theory (DFT) to provide reliable predictions of both ¹H and ¹³C NMR spectra.

For benzothiazole derivatives, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, are used to first optimize the molecular geometry. Following optimization, GIAO calculations are performed on the stable conformer to predict the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

These theoretical predictions allow for a direct comparison with experimental data, aiding in the precise assignment of signals in the observed NMR spectra. The correlation between calculated and experimental chemical shifts is often linear and highly accurate, providing strong support for the proposed molecular structure.

Below is a representative table illustrating the type of data generated from such computational studies for a benzothiazole core structure.

AtomExperimental Shift (ppm)Calculated Shift (ppm)
C2165.4166.1
C4122.0122.5
C5124.5125.0
C6126.1126.8
C7121.7122.1
C8152.9153.5
C9134.8135.2

Note: Data is illustrative for a benzothiazole scaffold and not specific to this compound due to the absence of a dedicated public study.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for investigating the excited-state properties of molecules. nbu.edu.sa It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which collectively simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. mdpi.comresearchgate.net

For benzothiazole derivatives, TD-DFT calculations, often performed at levels like B3LYP/6-31+G(d,p), are used to understand their electronic absorption properties. scirp.org These calculations provide insights into the principal molecular orbitals involved in electronic transitions, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nbu.edu.sa The energy difference (HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. scirp.orgmdpi.com

Studies on substituted benzothiazoles show that the nature and position of substituents significantly influence the electronic structure and, consequently, the absorption spectra. scirp.org For instance, the introduction of a methoxy (-OCH₃) and a methylthio (-SCH₃) group, as in this compound, is expected to modulate the HOMO and LUMO energy levels, leading to shifts in the absorption wavelengths compared to the unsubstituted benzothiazole. nbu.edu.sa TD-DFT calculations can precisely predict these shifts and the character of the transitions, such as π → π* or n → π*. scirp.org

The following table summarizes typical TD-DFT output for a substituted benzothiazole derivative.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3150.35HOMO → LUMO
S₀ → S₂2900.12HOMO-1 → LUMO
S₀ → S₃2650.28HOMO → LUMO+1

Note: This data is representative of TD-DFT calculations on benzothiazole derivatives.

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The analysis of non-covalent interactions is crucial for understanding the molecular stability, crystal packing, and biological activity of a compound. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density topology, allowing for the identification and characterization of chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces.

For example, in 2-(methylthio)benzothiazole, NBO analysis reveals significant stabilization energies from interactions such as the delocalization of lone pair electrons from the sulfur and nitrogen atoms into antibonding π* orbitals of the aromatic system. scirp.org The presence of a methoxy group would introduce additional lone pairs on the oxygen atom, likely participating in similar stabilizing hyperconjugative interactions with the benzothiazole ring system. These computational tools help to build a comprehensive picture of the electron distribution and the subtle forces that govern the molecule's structure and reactivity.

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific biological target, typically a protein or enzyme. wjarr.commdpi.com

Benzothiazole and its derivatives are known to possess a wide range of biological activities, and molecular docking studies have been instrumental in elucidating their mechanisms of action. nih.govbiointerfaceresearch.com These studies have explored the binding of benzothiazole-containing compounds to various protein targets, including kinases, enzymes involved in cancer progression (like p56lck), and receptors associated with inflammatory diseases. biointerfaceresearch.comnih.gov

In a typical docking study, the 3D structure of the ligand, such as this compound, is placed into the binding site of a target protein. An algorithm then samples different conformations and orientations of the ligand, calculating the binding energy for each pose. The results are ranked by a scoring function, with lower binding energies indicating more favorable interactions. wjarr.comchemrevlett.com The analysis of the best-ranked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the protein's active site. mdpi.com

The table below summarizes representative findings from docking studies on various benzothiazole derivatives against different protein targets.

Compound ClassProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
Benzothiazole-Thiazole Hybridsp56lck Kinase-8.5 to -10.2Met319, Lys273, Asp382
Thiazole ConjugatesRho6 Protein-7.8 to -9.2Ser95, Glu138, Arg96
5-Thiazol-based ThiazolidinonesCOX-1 Enzyme-9.0 to -11.5Arg120, Tyr355
Benzothiazole DerivativesGABA-AT Inhibitor-104.2 to -121.6 (MolDock Score)Asp223, Ser134, Tyr69

Note: This table aggregates data from various studies on different benzothiazole derivatives to illustrate the application and outcomes of molecular docking.

Future Research Trajectories and Perspectives

Advancements in Synthetic Methodologies for Complex Benzothiazole (B30560) Derivatives

The synthesis of benzothiazoles, since Hofmann's first report in 1887, has evolved significantly. tandfonline.com The most common method involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds. mdpi.comekb.eg However, future research is geared towards overcoming limitations such as harsh reaction conditions, low yields, and the use of toxic reagents associated with traditional methods. researchgate.net The focus is shifting towards greener, more efficient, and versatile synthetic protocols.

Key areas for advancement include:

Green Chemistry Approaches : The development of environmentally friendly synthetic routes is a high priority. researchgate.netnih.gov This includes the use of water as a solvent, employing reusable catalysts like samarium triflate, and developing solvent-free reaction conditions. ekb.egorganic-chemistry.org For instance, methods using a mortar and pestle for grinding or employing self-neutralizing acidic CO2-alcohol systems represent steps towards more sustainable synthesis. ekb.eg

Novel Catalytic Systems : Research into new catalysts aims to improve reaction times and yields. Systems like ZnO-beta zeolite, SnP2O7, and various nanoparticles have shown promise as efficient, heterogeneous, and reusable catalysts. mdpi.comekb.egnih.gov The exploration of photocatalysts and metal-free conditions, such as those using supramolecular nanoassemblies or visible light, is also a burgeoning field. organic-chemistry.org

One-Pot, Multi-Component Reactions : To enhance efficiency and reduce waste, one-pot, three-component methods are being developed for the synthesis of complex fused heterocyclic systems like pyrimido[2,1-b] prepchem.commdpi.combenzothiazole. tandfonline.com These strategies offer operational simplicity and often result in good yields in shorter reaction times. tandfonline.com

Energy-Efficient Techniques : Microwave irradiation and ultrasonic probe irradiation are being explored as alternatives to conventional heating. mdpi.comanalis.com.my These techniques can significantly reduce reaction times from hours to minutes and often lead to higher yields, sometimes without the need for solvents or catalysts. mdpi.comanalis.com.my

Table 1: Comparison of Modern Synthetic Methods for Benzothiazoles

Methodology Catalyst/Conditions Key Advantages Reference
Microwave Irradiation Amberlite IR120 resin Eco-friendly, rapid (5-10 min), high yields (88-95%) mdpi.com
Ultrasonic Irradiation Solvent- and catalyst-free Simple, rapid (20 min), moderate to good yields (65-83%) analis.com.my
Green Catalysis H2O2/HCl in ethanol (B145695) Room temperature, excellent yields mdpi.com
Heterogeneous Catalysis SnP2O7 Reusable catalyst, high yields (87-95%), short reaction times (8-35 min) mdpi.comnih.gov
Photocatalysis Visible light, air atmosphere Metal-free, mild conditions ekb.egorganic-chemistry.org

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel benzothiazole derivatives with desired properties. researchgate.netresearchgate.net These techniques provide deep insights into molecular structure, reactivity, and interaction with biological targets, thereby guiding synthetic efforts and accelerating the discovery process. mdpi.comresearchgate.net

Future directions in this area involve:

Density Functional Theory (DFT) Calculations : DFT is used to study the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives. mdpi.comresearchgate.net By calculating parameters like HOMO-LUMO energy gaps, researchers can predict the kinetic stability and reactivity of novel compounds. mdpi.com This allows for the in silico screening of potential candidates before committing to lab synthesis.

Molecular Docking and Molecular Dynamics (MD) Simulations : These methods are crucial for structure-based drug design. biointerfaceresearch.com Molecular docking predicts the binding mode of a ligand (like a benzothiazole derivative) to a biological target, such as an enzyme's ATP binding site. researchgate.netbiointerfaceresearch.com MD simulations then provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. biointerfaceresearch.com These studies help in understanding the structural requirements for potent biological activity, as seen in the design of p56lck inhibitors. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) : While not explicitly detailed in the provided context, QSAR modeling is a natural extension of computational studies. By correlating structural features with biological activity, QSAR models can predict the potency of unsynthesized compounds, further refining the design process.

ADMET Prediction : Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. biointerfaceresearch.com Early prediction of these properties helps in identifying candidates with better drug-like profiles and reduces late-stage attrition in the development pipeline. biointerfaceresearch.com

Table 2: Key Computational Parameters for Benzothiazole Design

Computational Technique Calculated Parameters Application in Design Reference
Density Functional Theory (DFT) HOMO-LUMO energy gap, Molecular Electrostatic Potential (MESP), vibrational spectra Predicts reactivity, stability, and spectroscopic properties mdpi.comresearchgate.net
Molecular Docking Binding affinity, binding mode, ligand-receptor interactions Identifies potential biological targets and optimizes binding researchgate.netbiointerfaceresearch.com
Molecular Dynamics (MD) Conformational stability, interaction dynamics Assesses the stability of the drug-target complex biointerfaceresearch.com
ADMET Prediction Lipinski's rule of five, toxicity profiles Evaluates drug-likeness and potential safety issues biointerfaceresearch.com

Exploration of Novel Derivatization Pathways and Functionalization Strategies

The versatility of the benzothiazole ring, particularly the reactivity at the C-2 position, makes it an ideal scaffold for derivatization. tandfonline.com Future research will focus on creating diverse libraries of benzothiazole derivatives by exploring novel functionalization strategies to access new chemical entities with unique biological and material properties.

Promising avenues for exploration include:

C-2 Position Functionalization : The C-2 position is a primary site for modification. Research continues to explore reactions that introduce a wide variety of substituents, including amino groups, aryl groups, and complex heterocyclic systems. tandfonline.com The structure-activity relationship (SAR) studies often reveal that modifications at this position significantly alter the compound's bioactivity. tandfonline.com

Fused Heterocyclic Systems : The construction of poly-heterocyclic compounds where the benzothiazole nucleus is fused with other ring systems (e.g., pyrimidine, imidazole) is a key strategy for generating structural diversity and novel biological activities. tandfonline.com These fused systems often exhibit unique pharmacological profiles.

Molecular Hybridization : This strategy involves combining the benzothiazole scaffold with another pharmacologically active moiety to create a hybrid molecule with potentially synergistic or dual-acting properties. biointerfaceresearch.com For example, creating benzothiazole-thiazole or benzothiazole-1,3,4-oxadiazole hybrids has been explored to develop new anticancer and anti-inflammatory agents. ekb.egbiointerfaceresearch.com

Targeted Derivatization for Specific Applications : Functionalization strategies are being tailored for specific end goals. This includes adding specific side chains to improve solubility, introducing fluorine-containing groups to enhance metabolic stability and binding affinity, or attaching imaging agents for diagnostic applications. The development of derivatives as enzyme inhibitors, anticancer agents, and antimicrobial compounds demonstrates this targeted approach. nih.govbiointerfaceresearch.comresearchgate.net

By systematically exploring these derivatization pathways, researchers can expand the chemical space around the 5-methoxy-2-(methylthio)benzo[d]thiazole core, leading to the discovery of new compounds with enhanced performance for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-(methylthio)benzo[d]thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzothiazole precursors. For example, hydrazine hydrate under acidic conditions can introduce hydrazinyl groups to the benzothiazole core, as seen in analogous compounds . Optimizing reaction conditions (e.g., solvent choice, temperature, catalysts like MgCl₂) improves yield, as demonstrated in the synthesis of related benzothiazole derivatives using sodium methoxide and potassium carbonate in methanol . Purification via chromatography or recrystallization is critical for isolating high-purity products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on integrated analytical techniques:

  • IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1100 cm⁻¹) .
  • NMR (¹H/¹³C) confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • HRMS validates molecular weight and fragmentation patterns .
  • Elemental analysis matches calculated vs. experimental C/H/N/S ratios to confirm purity .

Q. What solvents and reagents are compatible with this compound in downstream reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitutions. Halogenation and nitration reactions require controlled conditions (e.g., Br₂ in acetic acid) to avoid over-substitution . Compatibility with Grignard reagents or organometallic catalysts should be tested under inert atmospheres .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

  • Methodological Answer : Rational design focuses on substituent effects:

  • Electron-withdrawing groups (e.g., NO₂, CN) at the 4-position increase electrophilicity, enhancing interactions with biological targets like kinases .
  • Benzylidene or arylidene moieties (e.g., 4-methylbenzylidene) improve binding affinity in docking studies with enzymes .
  • Hybrid scaffolds (e.g., triazole-thiazole fusion) leverage synergistic effects, as seen in compounds with anticancer activity .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardized protocols include:

  • Dose-response curves across multiple cell lines (e.g., IC₅₀ comparisons in MCF-7 vs. HepG2) .
  • Surface plasmon resonance (SPR) quantifies target-binding kinetics to validate specificity .
  • Metabolic stability assays (e.g., microsomal incubation) identify confounding factors like rapid degradation .

Q. How can computational methods guide the design of this compound analogs?

  • Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger) predicts binding modes to receptors (e.g., EGFR or tubulin) .
  • QSAR models correlate substituent properties (Hammett σ, logP) with activity, enabling predictive design .
  • MD simulations assess stability of ligand-target complexes over nanoseconds, identifying critical interactions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key issues include:

  • Purification bottlenecks : Transition from column chromatography to recrystallization or continuous flow reactors improves scalability .
  • Byproduct formation : Optimizing stoichiometry (e.g., 1.2:1 molar ratio of thiol to halide) minimizes disulfide byproducts .
  • Regioselectivity : Directed ortho-metalation or protecting group strategies ensure precise functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.